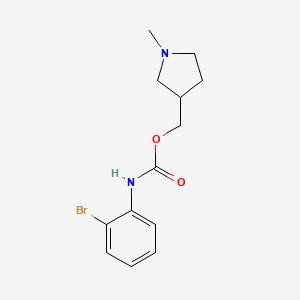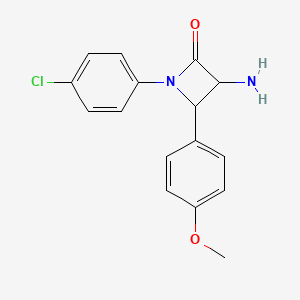
3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. This compound is characterized by its azetidinone core, which is a four-membered lactam ring. The presence of amino, chlorophenyl, and methoxyphenyl substituents makes it a molecule of interest in various fields of research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehydes and amines.
Formation of Schiff Base: The benzaldehyde reacts with an amine to form a Schiff base under mild acidic conditions.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the azetidinone ring.
Purification: The crude product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidinones.
Applications De Recherche Scientifique
3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-1-(4-fluorophenyl)-4-(4-methoxyphenyl)azetidin-2-one
- 3-Amino-1-(4-bromophenyl)-4-(4-methoxyphenyl)azetidin-2-one
- 3-Amino-1-(4-methylphenyl)-4-(4-methoxyphenyl)azetidin-2-one
Uniqueness
3-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of amino, chlorophenyl, and methoxyphenyl substituents provides a distinct profile that can be advantageous in specific applications, such as drug design and materials science.
Propriétés
Formule moléculaire |
C16H15ClN2O2 |
|---|---|
Poids moléculaire |
302.75 g/mol |
Nom IUPAC |
3-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C16H15ClN2O2/c1-21-13-8-2-10(3-9-13)15-14(18)16(20)19(15)12-6-4-11(17)5-7-12/h2-9,14-15H,18H2,1H3 |
Clé InChI |
ZTVQYHBQBXNFJP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


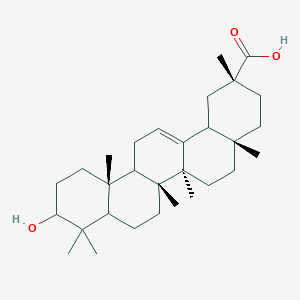

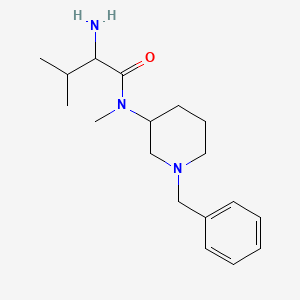
![[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzoate](/img/structure/B14784502.png)
![4-[10,12-dioxo-12-[[(3S)-2-oxotetrahydrofuran-3-yl]amino]dodecoxy]-4-oxo-butanoic acid](/img/structure/B14784505.png)
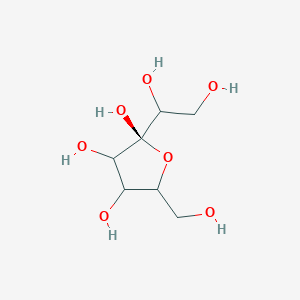
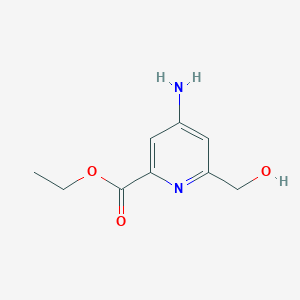
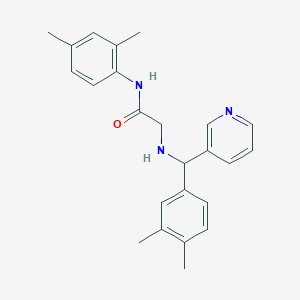
![1-(3-Tert-Butyl-1-Phenyl-1h-Pyrazol-5-Yl)-3-(2-{[3-(1-Methylethyl)[1,2,4]triazolo[4,3-A]pyridin-6-Yl]sulfanyl}benzyl)urea](/img/structure/B14784517.png)

![Benzo[b]thiophen-3-yl-methylamine hydrochloride salt](/img/structure/B14784522.png)
![3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14784525.png)

